molecular formula C25H15N3O5 B11082217 N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11082217
M. Wt: 437.4 g/mol
InChI Key: WWCVMIPXMWNHFO-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with 4-nitrobenzoyl chloride to form an intermediate, which is then cyclized with phthalic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoindole structure can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-2-(4-aminophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(naphthalen-1-yl)-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C25H15N3O5

Molecular Weight

437.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C25H15N3O5/c29-23(26-22-7-3-5-15-4-1-2-6-19(15)22)16-8-13-20-21(14-16)25(31)27(24(20)30)17-9-11-18(12-10-17)28(32)33/h1-14H,(H,26,29)

InChI Key

WWCVMIPXMWNHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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